Hedyotisol B

Description

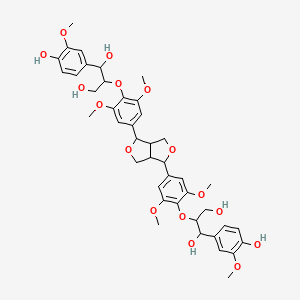

Hedyotisol B (CAS: 95839-45-5) is a lignan isolated from the fruits of Hedyotis species, particularly noted in 桫椤 (a plant species within the Rubiaceae family) . Structurally, it belongs to the lignan class, characterized by two phenylpropanoid units linked via a β–β′ bond. A key feature of this compound is its stereochemical complexity, with eight chiral centers theoretically generating 64 possible stereoisomers. However, Matsuda et al. proposed a single absolute configuration for its β–β′ linkage, reducing the plausible isomers to four . This structural uniqueness distinguishes it from simpler lignans.

This compound exhibits notable antioxidant activity, making it a subject of interest in phytochemical research. Its bioactivity is attributed to its ability to scavenge free radicals, a property shared with other lignans but modulated by its distinct stereochemistry and substituent patterns .

Properties

IUPAC Name |

2-[4-[6-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)45)37(47)35(17-43)57-41-31(51-3)13-23(14-32(41)52-4)39-25-19-56-40(26(25)20-55-39)24-15-33(53-5)42(34(16-24)54-6)58-36(18-44)38(48)22-8-10-28(46)30(12-22)50-2/h7-16,25-26,35-40,43-48H,17-20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWNERGQFCAXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC(CO)C(C6=CC(=C(C=C6)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H50O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

810.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hedyotisol B involves the isolation and purification from natural sources, specifically the fruit of Cyathea spinosa . The detailed synthetic routes and reaction conditions for laboratory synthesis are not widely documented, but the process generally involves extraction, purification, and characterization using techniques such as chromatography and spectroscopy.

Industrial Production Methods

Industrial production of this compound would likely follow similar principles as laboratory synthesis but on a larger scale. This would involve the extraction of the compound from plant material, followed by purification processes to isolate this compound in sufficient quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions

Hedyotisol B, like other lignans, can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to simpler structures.

Substitution: This reaction involves the replacement of one functional group with another, which can modify the biological activity of the compound.

Common Reagents and Conditions

Common reagents used in the reactions of lignans like this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex lignan structures, while reduction could produce simpler derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Hedyotisol B is recognized for its antioxidant properties , which play a crucial role in protecting cells from oxidative stress. The compound acts primarily by scavenging free radicals and modulating pathways associated with oxidative stress response. Its molecular targets include reactive oxygen species, making it a valuable subject for studies related to cellular protection and longevity.

Chemistry

- Model Compound : this compound serves as a model compound in studies exploring the chemical properties of lignans. Its structural characteristics provide insights into the behavior of similar compounds within various chemical environments.

Biology

- Oxidative Stress Studies : The compound is extensively used in biological research to investigate its effects on oxidative stress and cellular protection mechanisms. Studies have shown that this compound can enhance the resilience of cells against oxidative damage, which is pivotal in aging and degenerative diseases.

Medicine

- Therapeutic Potential : Ongoing research aims to explore the therapeutic benefits of this compound, particularly in neuroprotection and anti-inflammatory applications. Preliminary studies suggest that it may have potential in treating neurodegenerative diseases by mitigating oxidative damage in neural tissues.

Industrial Applications

- Natural Antioxidant Formulations : this compound is being investigated for its use in developing natural antioxidant formulations across various industries, including food preservation and cosmetics. Its ability to inhibit oxidation makes it an attractive ingredient for enhancing product stability and shelf life.

Case Study 1: Antioxidant Activity Assessment

A study was conducted to evaluate the antioxidant capacity of this compound using various assays, including DPPH radical scavenging activity and ABTS radical cation decolorization assay. Results indicated that this compound exhibited significant antioxidant activity comparable to well-known antioxidants like ascorbic acid, suggesting its potential application in health supplements and functional foods.

Case Study 2: Neuroprotective Effects

Research published in a peer-reviewed journal examined the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The findings demonstrated that treatment with this compound significantly reduced cell death and improved cell viability, highlighting its potential as a therapeutic agent for neurodegenerative conditions.

Data Summary

| Application Area | Key Findings | References |

|---|---|---|

| Chemistry | Model compound for lignan studies | |

| Biology | Enhances cellular resilience against oxidative stress | |

| Medicine | Potential neuroprotective and anti-inflammatory effects | |

| Industry | Use in natural antioxidant formulations |

Mechanism of Action

The mechanism of action of Hedyotisol B involves its antioxidant activity. It scavenges free radicals, thereby protecting cells from oxidative damage. This activity is mediated through its interaction with various molecular targets and pathways involved in oxidative stress response .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Hedyotisol B with structurally or functionally related lignans:

Structural Comparisons

- Stereochemical Complexity: this compound’s eight chiral centers and β–β′ linkage contrast with simpler lignans like Syringaresinol (β-O-4 linkages) or Epimagnolin B (bis-epoxy structure). This complexity may enhance its binding specificity in antioxidant mechanisms .

- Glycosylation : Hedyotisol A’s significantly higher molecular weight (810.84 vs. This compound’s unspecified value) suggests glycosylation, a modification absent in this compound .

Functional Comparisons

- Antioxidant Activity: While this compound and Lyoniresinol both exhibit radical-scavenging properties, Lyoniresinol’s quantified IC50 (82.4 μM for DPPH) provides a benchmark for comparative potency .

- Multifunctionality : Taiwanin C demonstrates broader bioactivities (e.g., anticancer) compared to this compound’s focused antioxidant profile, likely due to structural differences like the aryltetralin backbone .

Research Implications

This compound’s stereochemical uniqueness and antioxidant efficacy position it as a promising candidate for further studies on oxidative stress-related diseases. However, its lack of quantified bioactivity parameters (e.g., IC50) compared to Lyoniresinol or Epimagnolin B highlights gaps in current research. Future work should prioritize elucidating its molecular targets and comparative pharmacokinetics against related lignans.

Biological Activity

Hedyotisol B is a compound derived from the plant genus Hedyotis, which has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is classified as a lignan, a type of polyphenolic compound known for various biological activities, including antioxidant and anti-inflammatory effects. Its chemical structure contributes to its interaction with biological systems, influencing its efficacy in therapeutic applications.

1. Anti-inflammatory Effects

Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide (NO) and cyclooxygenase-2 (COX-2).

- Mechanism of Action : The compound appears to exert its effects through the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway, particularly by reducing the phosphorylation of p38 MAPK and ERK1/2 in LPS-stimulated macrophages .

| Concentration (µM) | NO Inhibition (%) | COX-2 Expression Reduction (%) |

|---|---|---|

| 0.3 | 25 | 20 |

| 10 | 50 | 45 |

| 30 | 78 | 70 |

2. Antioxidant Activity

This compound has demonstrated antioxidant properties, which are crucial for combating oxidative stress in biological systems. It effectively scavenges free radicals and reduces lipid peroxidation, contributing to cellular protection.

- Experimental Findings : In assays measuring DPPH radical scavenging activity, this compound showed a concentration-dependent increase in antioxidant capacity, with significant effects observed at concentrations above 10 µM .

3. Immunomodulatory Effects

Studies have reported that this compound can modulate immune responses. It enhances the proliferation of T cells at lower concentrations while inhibiting excessive immune responses at higher concentrations.

- Case Study Example : In a controlled study involving splenocytes, this compound significantly increased CD4+ and CD8+ T cell populations, indicating its role in enhancing adaptive immunity .

Case Studies

Several clinical and laboratory studies have explored the effects of this compound on various biological systems:

- Case Study 1 : A study involving mice treated with this compound showed reduced inflammation markers in tissues following induced colitis, suggesting therapeutic potential for inflammatory bowel diseases.

- Case Study 2 : In vitro studies on human macrophages revealed that treatment with this compound led to decreased levels of TNF-alpha and IL-6 after LPS stimulation, reinforcing its anti-inflammatory properties .

Q & A

Q. What methodological approaches are recommended for isolating Hedyotisol B from plant sources?

this compound is typically isolated from Sphaeropteris lepifera (fern) fruits using solvent extraction followed by chromatographic techniques such as column chromatography (CC) or high-performance liquid chromatography (HPLC). Key steps include:

- Solvent selection : Polar solvents (e.g., methanol, ethanol) are preferred for initial extraction to maximize lignan recovery .

- Purity validation : Post-isolation, purity should be confirmed via HPLC (>98% purity) and spectroscopic methods (NMR, MS) .

- Reproducibility : Detailed protocols must include solvent ratios, column specifications (e.g., silica gel pore size), and elution gradients to ensure reproducibility .

Q. How is the structural characterization of this compound validated in new studies?

Structural elucidation relies on a combination of:

- Spectroscopic techniques : 1D/2D NMR (e.g., H, C, COSY, HSQC) to confirm stereochemistry and lignan backbone .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., ) and fragmentation patterns .

- Comparative analysis : Cross-referencing with existing databases (e.g., SciFinder, Reaxys) to rule out misidentification .

Q. What in vitro assays are used to evaluate the antioxidant activity of this compound?

Common assays include:

- DPPH/ABTS radical scavenging : Quantifies free radical neutralization via UV-Vis spectrophotometry, with IC values compared to standards like ascorbic acid .

- Lipid peroxidation inhibition : Measures malondialdehyde (MDA) levels in cell-free systems (e.g., rat liver homogenates) under oxidative stress .

- Cell-based models : Use of LPS-activated microglial cells to assess suppression of NO production, as reported in preliminary studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from variability in experimental design. To address this:

- Standardize protocols : Adopt consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and LPS concentrations .

- Dose-response validation : Perform multiple replicates across a broad concentration range (e.g., 1–100 µM) to establish reliable IC values .

- Mechanistic studies : Use siRNA knockdown or enzyme inhibition assays (e.g., COX-2, iNOS) to confirm target specificity .

Q. What in vivo models are appropriate for validating the neuroprotective effects of this compound?

- Rodent models : Use LPS-induced neuroinflammation in mice to assess blood-brain barrier penetration and cytokine modulation (e.g., TNF-α, IL-6) .

- Dosage optimization : Conduct pharmacokinetic studies (e.g., oral vs. intraperitoneal administration) to determine bioavailability and half-life .

- Ethical compliance : Ensure Institutional Animal Care and Use Committee (IACUC) approval and adhere to ARRIVE guidelines for reporting .

Q. How can molecular docking studies improve understanding of this compound’s mechanism of action?

- Target selection : Prioritize proteins linked to antioxidant/anti-inflammatory pathways (e.g., NF-κB, Nrf2) using databases like PDB or AlphaFold .

- Docking software : Use AutoDock Vina or Schrödinger Suite to predict binding affinities and interaction sites (e.g., hydrogen bonds with Keap1) .

- Validation : Correlate docking results with wet-lab assays (e.g., surface plasmon resonance for binding kinetics) .

Methodological Best Practices

Q. What statistical methods are recommended for analyzing this compound’s bioactivity data?

- Parametric tests : Use Student’s t-test or ANOVA for normally distributed data; report p-values with exact values (e.g., ) rather than thresholds .

- Dose-response curves : Fit data to nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) .

- Outlier handling : Predefine exclusion criteria (e.g., Grubbs’ test) to maintain data integrity .

Q. How should researchers address gaps in the literature on this compound’s pharmacokinetics?

- Comparative studies : Benchmark against structurally similar lignans (e.g., epimagnolin B) with known ADME profiles .

- Advanced analytics : Employ LC-MS/MS for plasma metabolite identification and tissue distribution studies in rodent models .

- Collaborative frameworks : Share raw datasets via repositories like Zenodo to facilitate meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.